molecular formula C19H14ClN5OS B2841429 N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891117-28-5

N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2841429
CAS No.: 891117-28-5
M. Wt: 395.87
InChI Key: WETQGKDKPZLTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule featuring a distinctive molecular architecture that combines a [1,2,4]triazolo[4,3-b]pyridazine core with a thioacetamide linker. This structure places it within a class of compounds recognized for significant potential in medicinal chemistry research. The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets through hydrogen bonding and dipole interactions . This pharmacophore is present in a wide array of established therapeutic agents, including antifungals, anticonvulsants, antidepressants, and anticancer drugs, underscoring its broad utility . The [1,2,4]triazolo[4,3-b]pyridazine system is a fused heterocyclic framework of high interest, and its incorporation into larger molecular structures is an active area of investigation in synthetic and medicinal chemistry . The specific research applications for this compound are derived from the known biological properties of its constituent heterocycles. 1,2,4-Triazole derivatives demonstrate a compelling range of pharmacological activities, serving as key structural components in enzyme inhibitors, antimicrobial agents, anticancer agents, and antiviral compounds . The pyridazine ring system further contributes to the molecule's potential bioactivity and physicochemical properties. Researchers can leverage this compound as a versatile chemical intermediate or as a core scaffold for the design and development of novel bioactive molecules. Its structure is particularly relevant for projects aimed at creating new enzyme inhibitors, antimicrobial agents, or exploring structure-activity relationships (SAR) in heterocyclic chemistry. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety assessments and profiling experiments prior to use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-14-7-4-8-15(11-14)21-18(26)12-27-19-23-22-17-10-9-16(24-25(17)19)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETQGKDKPZLTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, focusing on its mechanism of action, cytotoxicity, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H14_{14}ClN5_5O2_2
  • Molecular Weight : 379.8 g/mol
  • CAS Number : 1251593-82-4

This compound is designed to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can block pathways that lead to tumor growth. The compound's structure suggests it may interact with the c-Met kinase pathway, which is often upregulated in various cancers.

Biological Activity and Cytotoxicity

Recent studies have evaluated the cytotoxic effects of triazolo-pyridazine derivatives on several cancer cell lines. For instance, a related compound showed significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50_{50} values of 1.06 ± 0.16 µM, 1.23 ± 0.18 µM, and 2.73 ± 0.33 µM respectively . Although specific IC50_{50} values for this compound are not yet published, its structural similarity suggests potential for similar activity.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50_{50} (µM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

Case Studies and Research Findings

Research on triazolo-pyridazine derivatives has indicated that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression. For example:

  • Apoptosis Induction : Studies demonstrated that certain derivatives could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase .

Comparison with Similar Compounds

Core Heterocycle Variations

The triazolo[4,3-b]pyridazine core distinguishes the target compound from analogs with related but distinct heterocyclic systems:

Compound Core Structure Key Features Biological Activity (IC50 or Yield) Reference
Triazolo[4,3-b]pyridazine (Target) Nitrogen-rich, planar structure; potential for kinase inhibition N/A (Synthesis yield not reported)
Triazino[5,6-b]indole (Compounds 23–27) Larger, fused indole system; substituents include bromo and phenoxy groups Purity >95% (no activity data)
Thiazolo[2,3-c][1,2,4]triazole (Compounds 26–32) Sulfur-containing core; substituents like methoxy and trifluoromethylphenyl Yields 64–78% (anti-infective potential)
Bis-triazolo[3,4-a:4',3'-c]phthalazine (Compound 14b) Dual triazole rings fused to phthalazine; nitro substituent No activity data (synthetic focus)

Thiazolotriazole derivatives exhibit moderate synthetic yields (64–78%) and anti-infective activity, suggesting the target compound’s sulfur bridge may similarly enhance bioactivity .

Substituent Effects on Activity and Physicochemical Properties

Substituents on the phenyl ring and acetamide group critically modulate activity:

Compound Substituents Key Modifications Impact on Properties Reference
3-Chlorophenyl (Target) Electron-withdrawing chloro group at meta position Enhanced binding via hydrophobic/electronic effects
4-Nitrophenyl (Compound 14b) Strong electron-withdrawing nitro group Likely reduced solubility
4-Methoxyphenyl (Compounds 26–32) Electron-donating methoxy group Improved solubility; moderate yields
4-Bromophenyl (Compounds 26, 27) Halogen at para position Increased molecular weight/polarity

Analysis : The 3-chlorophenyl group in the target compound may optimize binding interactions compared to para-substituted halogens (e.g., 4-bromophenyl in ), as meta positioning avoids steric hindrance. Nitro groups (e.g., in ) likely reduce solubility, whereas methoxy groups () enhance it but may weaken target affinity.

Q & A

Q. Q1. What are the critical steps in synthesizing N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

Methodological Answer: The synthesis involves:

Triazolo-pyridazine core formation : Cyclization of hydrazine derivatives with substituted aldehydes (e.g., 4-chlorobenzaldehyde) under reflux conditions in ethanol or DMF .

Thioether linkage introduction : Reaction of the triazolo-pyridazine intermediate with mercaptoacetic acid derivatives (e.g., 2-chloroacetamide) in the presence of a base (e.g., K₂CO₃) to form the thioacetamide bridge .

Amide coupling : Condensation of the thioether intermediate with 3-chloroaniline using coupling agents like EDC/HOBt in dichloromethane .
Key considerations: Temperature control (60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Q2. How is the compound characterized to confirm structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments, thioether (-S-) linkages, and amide carbonyl signals (e.g., δ ~165–170 ppm for C=O) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching Cl and S atoms .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray crystallography (if crystals are obtained): To resolve bond angles and confirm the triazolo-pyridazine core geometry .

Advanced Research Questions

Q. Q3. How can contradictory biological activity data be resolved for this compound?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) and confirm compound stability via LC-MS before assays .
  • Off-target effects : Perform counter-screening against related enzymes (e.g., kinase panels) to rule out non-specific binding .
  • Cellular vs. enzymatic assays : Compare results in cell-based (e.g., MTT assays) and cell-free systems to identify membrane permeability limitations .
    Example: If a study reports anticancer activity but another shows no effect, validate using isogenic cell lines with/without target receptor expression .

Q. Q4. What strategies optimize reaction yields during thioether bridge formation?

Methodological Answer: Yield optimization requires:

  • Nucleophile activation : Use a strong base (e.g., NaH) to deprotonate the thiol group before reacting with α-chloroacetamide derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while avoiding protic solvents that may hydrolyze intermediates .
  • Catalyst use : Add catalytic KI to facilitate SN2 displacement reactions .
  • Temperature gradients : Start at 0°C to minimize side reactions, then gradually warm to 25°C .
    Typical yields range from 50–70%, but iterative purification (e.g., column chromatography) can improve purity .

Q. Q5. How does the 3-chlorophenyl substituent influence pharmacokinetic properties?

Methodological Answer: The 3-chlorophenyl group impacts:

  • Lipophilicity : Increases logP by ~1.5 units compared to unsubstituted analogs, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : Chlorine reduces oxidative metabolism in liver microsomes; confirm via CYP450 inhibition assays .
  • Target binding : The electron-withdrawing Cl group may enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
    Experimental validation: Compare analogues (e.g., 3-F, 3-NO₂) in SAR studies to isolate electronic vs. steric effects .

Q. Q6. What are the challenges in resolving spectral data for the triazolo-pyridazine core?

Methodological Answer: Key challenges include:

  • Signal overlap in NMR : Aromatic protons from the triazole and pyridazine rings resonate in δ 7.5–8.5 ppm, requiring 2D NMR (COSY, HSQC) for assignment .
  • Isotope effects : The presence of ³⁵Cl/³⁷Cl splits peaks in high-resolution MS; use isotopic pattern simulations (e.g., Bruker DataAnalysis) .
  • Tautomerism : The triazole ring may exhibit tautomeric shifts (1,2,4-triazole vs. 1,3,4), resolved via variable-temperature NMR .

Q. Q7. How can in silico methods guide the design of derivatives with improved activity?

Methodological Answer: Computational strategies:

Molecular docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., EGFR kinase; PDB: 1M17) .

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

ADMET prediction : SwissADME to forecast solubility, bioavailability, and toxicity risks .
Case study: Replace the phenyl group with pyridyl to enhance water solubility while maintaining target affinity .

Q. Q8. What experimental controls are critical in biological assays for this compound?

Methodological Answer: Essential controls:

  • Vehicle controls : DMSO-only treatments to rule out solvent effects on cell viability .
  • Positive controls : Reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
  • Cytotoxicity controls : Test compound against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
  • Protease inhibition : Include serine/threonine protease inhibitors in cell lysates to prevent compound degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.